molecular formula C14H11ClF3N3O3S B2361092 Ethyl 5-chloro-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-4-carboxylate CAS No. 1202976-92-8

Ethyl 5-chloro-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-4-carboxylate

Cat. No.: B2361092
CAS No.: 1202976-92-8
M. Wt: 393.77
InChI Key: DQHCUNXSQPHVSR-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a urea moiety, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Urea Moiety: The urea moiety is introduced by reacting the thiazole intermediate with an isocyanate derivative.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced through a nucleophilic substitution reaction using a suitable trifluoromethylphenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Ethyl 5-chloro-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-chloro-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-4-carboxylate can be compared with other thiazole derivatives such as:

    Ethyl 5-phenyl-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylate: Similar in structure but contains a triazole ring instead of a thiazole ring.

    Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate: Contains a pyrimidine ring instead of a thiazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-chloro-2-[[2-(trifluoromethyl)phenyl]carbamoylamino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N3O3S/c1-2-24-11(22)9-10(15)25-13(20-9)21-12(23)19-8-6-4-3-5-7(8)14(16,17)18/h3-6H,2H2,1H3,(H2,19,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHCUNXSQPHVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC(=O)NC2=CC=CC=C2C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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